molecular formula C13H19FN2O B3307806 1-(4-Fluorophenyl)-3-morpholin-4-ylpropylamine CAS No. 933757-73-4

1-(4-Fluorophenyl)-3-morpholin-4-ylpropylamine

Cat. No. B3307806
CAS RN: 933757-73-4
M. Wt: 238.3 g/mol
InChI Key: YRNKYHIXQIVKIL-UHFFFAOYSA-N
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Description

This compound is an amine derivative with a fluorophenyl and a morpholinyl group. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Fluorophenyl refers to a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) that has a fluorine atom attached to it . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amine, fluorophenyl, and morpholinyl groups. The amine group might participate in reactions such as alkylation or acylation. The fluorine atom on the phenyl ring could potentially undergo substitution reactions .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many biologically active compounds work by interacting with proteins in the body, such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, handling “1-(4-Fluorophenyl)-3-morpholin-4-ylpropylamine” would require appropriate safety precautions. This might include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

1-(4-fluorophenyl)-3-morpholin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-3-1-11(2-4-12)13(15)5-6-16-7-9-17-10-8-16/h1-4,13H,5-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNKYHIXQIVKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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